N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a tetrahydropyrroloindole core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydropyrroloindole core, followed by the introduction of the methoxy group, the prop-2-enyl side chain, and finally the benzenesulfonamide moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrroloindole derivatives and benzenesulfonamide analogs. These compounds share structural similarities but may differ in their functional groups or side chains.
Uniqueness
N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26N2O3S/c1-4-12-22-13-5-14-24(22)20-11-8-17(27-3)15-19(20)21(22)23-28(25,26)18-9-6-16(2)7-10-18/h4,6-11,15,21,23H,1,5,12-14H2,2-3H3/t21-,22+/m1/s1 |
InChI Key |
PBFLCZMEVPRDIK-YADHBBJMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)OC)N4[C@]2(CCC4)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)OC)N4C2(CCC4)CC=C |
Origin of Product |
United States |
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